molecular formula C17H18N4O2S B5624903 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5624903
M. Wt: 342.4 g/mol
InChI Key: FKGXJYWPEIVGRJ-UHFFFAOYSA-N
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Description

2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is 342.11504700 g/mol and the complexity rating of the compound is 521. The solubility of this chemical has been described as 31.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-11-8-6-10(7-9-11)21-16(22)14-12-4-2-3-5-13(12)24-15(14)19-17(21)20-18/h6-9H,2-5,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGXJYWPEIVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325737
Record name 2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351342-33-1
Record name 2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C17H18N4O2S
  • Molecular Weight : 342.42 g/mol
  • InChI Key : FKGXJYWPEIVGRJ-UHFFFAOYSA-N

The structure features a benzothieno-pyrimidine core with a hydrazino group and a methoxyphenyl substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. It is believed to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for DNA synthesis and repair, thereby affecting cell cycle progression.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to increased levels of cleaved PARP1 and caspase activation .

Anticancer Activity

Several studies have demonstrated the anticancer potential of 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The IC50 values ranged from 21.13 µM to 29.94 µM across different cell lines .
  • Mechanistic Insights : Research indicates that the compound may interfere with the G2/M phase of the cell cycle and promote apoptosis through the upregulation of pro-apoptotic factors such as Bax and p53 .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for neuropharmacological effects:

  • CNS Depressant Activity : In animal models, derivatives similar to this compound showed CNS depressant effects comparable to diazepam at specific dosages (5 mg/kg) while also demonstrating muscle relaxant activities .

Study on Anticancer Efficacy

A study published in Oncotarget explored the structure-activity relationship (SAR) of various derivatives based on this compound. It was found that modifications to the hydrazino group significantly influenced anticancer efficacy. The most potent derivative showed an IC50 value of 22.34 µM against HeLa cells and demonstrated enhanced apoptotic activity through caspase activation pathways.

Neuropharmacological Evaluation

Another study investigated the neuropharmacological profile of similar compounds using behavioral tests in mice. Results indicated significant muscle relaxant properties alongside anticonvulsant effects when tested against pentylenetetrazole-induced seizures.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar heterocyclic compounds was conducted:

Compound NameMolecular WeightAnticancer ActivityCNS Activity
Compound A342.42 g/molIC50 = 22.34 µMModerate
Compound B326.4 g/molIC50 = 25.00 µMHigh
Compound C350.5 g/molIC50 = 30.00 µMLow

This table highlights that while all compounds exhibit anticancer activity, variations in molecular weight and structure correlate with differences in potency and neuropharmacological effects.

Scientific Research Applications

Structural Features

  • Molecular Formula : C14_{14}H16_{16}N4_{4}OS
  • Molecular Weight : 288.37 g/mol
  • IUPAC Name : 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Physical Properties

  • The compound exhibits a unique structural arrangement that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in antitumor activity . Research indicates that derivatives of benzothieno-pyrimidine structures can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with microbial enzymes or membranes, potentially leading to inhibition of growth.

Neuroprotective Effects

There is emerging evidence that hydrazine derivatives can exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form complexes with metals could lead to the development of new materials with enhanced electrical or thermal properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothieno-pyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar substituents to 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibited significant cytotoxicity against cancer cell lines .

Case Study 2: Neuroprotection

In a research article focusing on neuroprotective agents, a derivative of this compound was tested for its ability to reduce neuronal death in models of oxidative stress. The findings suggested a protective effect against glutamate-induced toxicity in neuronal cultures .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeCell Line/ModelResult
AnticancerBenzothieno-pyrimidine derivativeHepG2, HCT-116, MCF-7Significant cytotoxicity
AntimicrobialHydrazine derivativeVarious bacterial strainsInhibition observed
NeuroprotectionSimilar hydrazine derivativeNeuronal culturesReduced oxidative stress

Q & A

Q. What are the optimal synthetic routes for introducing the hydrazino group at position 2 of the benzothieno[2,3-d]pyrimidinone core?

The hydrazino group is typically introduced via nucleophilic substitution using hydrazine hydrate. For example:

  • Method : React 2-sulfanyl derivatives (e.g., 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one) with excess hydrazine hydrate (140 mmol) in dry pyridine under reflux for 25 hours. Post-reaction purification involves ethanol washing and crystallization from ethyl acetate .
  • Critical Parameters :
    • Solvent: Pyridine (anhydrous)
    • Temperature: Reflux (~115°C)
    • Time: 25 hours
    • Yield: ~70–85% (varies with substituent steric effects)

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm hydrazino (-NH-NH2) and methoxyphenyl substituents via characteristic peaks (e.g., NH protons at δ 8.85–9.52 ppm in DMSO-d6) .
  • Mass Spectrometry : Validate molecular weight (e.g., observed [M+H]+ peaks at m/z 309–408 depending on derivatives) .
  • X-ray Crystallography : Resolve planar thienopyrimidine core geometry and substituent orientations .

Q. What common reactions are feasible for functionalizing the hydrazino group?

The hydrazino group enables diverse derivatization:

  • Schiff Base Formation : React with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones for antimicrobial studies .
  • Cyclization : Use Vilsmeier-Haack conditions to synthesize pyrazoles or triazoles .
  • Oxidation : Convert to azides or tetrazoles for click chemistry applications .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 3 influence biological activity?

  • Position 2 : Hydrazino substitution enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antimicrobial targets). Replacing hydrazine with thioethers (e.g., 3-trifluoromethylbenzylthio) increases lipophilicity, improving membrane permeability .

  • Position 3 : The 4-methoxyphenyl group modulates electronic effects. Para-methoxy enhances π-stacking with aromatic residues in enzyme active sites, as shown in COX-2 inhibition studies .

  • Key SAR Findings :

    Substituent (Position 2)Bioactivity (IC50)Target
    Hydrazino12 µM (Antimicrobial)E. coli DHFR
    3-CF3-Benzylthio8 µM (Anti-inflammatory)COX-2

Q. How can researchers resolve contradictions in reported biological data across studies?

Discrepancies often arise from assay conditions or substituent effects:

  • Case Study : Hydrazino derivatives show variable MIC values against S. aureus (2–32 µg/mL) due to differences in:
    • Bacterial strain resistance profiles
    • Solubility (e.g., DMSO vs. aqueous buffers)
    • Substituent electronic effects (e.g., electron-withdrawing groups reduce efficacy) .
  • Resolution Strategy :
    • Standardize assay protocols (e.g., CLSI guidelines).
    • Use computational docking to validate target engagement (e.g., AutoDock Vina with PDB 4V1) .

Q. What methodological considerations apply when translating in vitro findings to in vivo models?

  • Bioavailability : The compound’s high logP (~3.5) suggests moderate blood-brain barrier penetration but may require prodrug strategies (e.g., esterification) for oral administration .
  • Metabolic Stability : Hydrazino groups are prone to oxidation; stabilize via methylene spacers or cyclization .
  • Toxicity Screening : Use zebrafish embryos for rapid hepatotoxicity assessment (LD50 > 100 µM recommended) .

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